molecular formula C18H21NO3 B6107907 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6107907
M. Wt: 299.4 g/mol
InChI Key: RXFZPESWMNZRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (also known as FGIN-1-27) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound has been of great interest to researchers due to its potential therapeutic applications in various neurological disorders. In

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its neuroprotective effects, which make it a useful tool for studying various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.

Future Directions

There are several future directions for research on 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders. Another direction is to study its potential therapeutic applications in humans, particularly in the treatment of depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-methoxyphenylacetonitrile with 2,3-dimethoxyphenylacetaldehyde in the presence of sodium borohydride. This reaction yields the intermediate this compound, which can be further purified by column chromatography.

Scientific Research Applications

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke, Parkinson's disease, and Alzheimer's disease. Additionally, it has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-20-15-7-5-4-6-13(15)18-14-11-17(22-3)16(21-2)10-12(14)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFZPESWMNZRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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